molecular formula C12H8BrI B3425683 5-Bromo-2-iodo-1,1'-biphenyl CAS No. 4510-78-5

5-Bromo-2-iodo-1,1'-biphenyl

Cat. No. B3425683
CAS RN: 4510-78-5
M. Wt: 359.00 g/mol
InChI Key: AMDHQOSYJQBOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-iodo-1,1’-biphenyl is a compound used in the development of iodine, bromine, boric acid, and OLED intermediate chemicals .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-iodo-1,1’-biphenyl is C12H8BrI . The molecular weight is 359.00 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-iodo-1,1’-biphenyl include a molecular weight of 359.00 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Noncovalent Interactions in Molecular Compounds

  • A study by De Silva et al. (2022) investigated noncovalent interactions in a library of compounds including 2-bromo-5-(4-iodophenyl)-1,3,4-thiadiazole, which bears structural similarity to 5-Bromo-2-iodo-1,1'-biphenyl. The research highlighted the strength and structural influence of chalcogen bonding over halogen bonding in these systems, providing insights into the intermolecular interactions in similar molecular compounds (De Silva et al., 2022).

Synthesis of Functionalized Organic Compounds

  • Moroda and Togo (2006) described the synthesis and application of biphenyl-based recyclable organic trivalent iodine reagents. These compounds, such as 4-bromo-4′-(diacetoxyiodo)biphenyl, are structurally related to 5-Bromo-2-iodo-1,1'-biphenyl and are used in various organic transformations, including oxidative rearrangements and oxidations (Moroda & Togo, 2006).

Luminescence and Thermal Properties of Derivatives

  • Tang et al. (2021) synthesized and characterized two biphenyl carbazole derivatives, one of which is structurally akin to 5-Bromo-2-iodo-1,1'-biphenyl. The study focused on their crystal structures, luminescence properties, and thermal stabilities, providing valuable data for the development of materials with specific optical and thermal characteristics (Tang et al., 2021).

Applications in Catalytic Reactions

  • Liang et al. (

Molecular Synthesis and Drug Development

  • Song et al. (2004) demonstrated the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine. The methodology allowed the creation of various functionalized pyridine derivatives, one of which included a key intermediate for Lonafarnib, a potent anticancer agent. This study underscores the role of halogenated biphenyls in synthesizing medically relevant compounds (Song et al., 2004).

Enhanced Cross-Linking in Material Science

  • Koch et al. (2017) investigated the electron-induced cross-linking efficiency of self-assembled monolayers (SAMs) containing halogenated biphenyls, including 2′-iodo-1,1′-biphenyl. The study revealed that the iodide-substituted SAMs exhibited significantly faster cross-linking compared to other halogenated biphenyls, leading to the creation of mechanically stable carbon nanomembranes. This research highlights the potential of halogenated biphenyls in advanced material fabrication (Koch et al., 2017).

Safety and Hazards

The safety data sheet for 5-Bromo-2-iodo-1,1’-biphenyl indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-iodo-2-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDHQOSYJQBOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309582
Record name 5-Bromo-2-iodo-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodo-1,1'-biphenyl

CAS RN

4510-78-5
Record name 5-Bromo-2-iodo-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4510-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-IODOBIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-iodo-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-iodo-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-iodo-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-iodo-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-iodo-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-iodo-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.